Oxociprofloxacin

Descripción general

Descripción

Synthesis Analysis

The synthesis of oxociprofloxacin and similar compounds typically involves complex chemical processes aimed at introducing fluorine atoms or modifying the quinolone core to enhance antibacterial activity. For instance, the synthetic pathways might include the use of micellar liquid chromatography for the extraction and purification of fluoroquinolones from various samples, indicating the complexity and the precise conditions required for their synthesis (David Terrado-Campos et al., 2017)[https://consensus.app/papers/determination-acid-danofloxacin-ciprofloxacin-terradocampos/a5d47d70f5825600ad4b0cf2de79496e/?utm_source=chatgpt].

Molecular Structure Analysis

The molecular structure of this compound, like that of norfloxacin and other fluoroquinolones, includes a fluorinated quinolone core, which is critical for its antibacterial activity. The structural analysis often involves X-ray crystallography or other advanced techniques to elucidate the supramolecular structures and physicochemical properties of these compounds (Y. Xu et al., 2014)[https://consensus.app/papers/structures-properties-norfloxacin-salts-xu/6b52ed8a4a205c2dbaca3f3a9b9e0c36/?utm_source=chatgpt].

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives can include interactions with various reagents and conditions leading to degradation or transformation. Studies on the oxidative degradation of fluoroquinolones, for example, provide insights into the stability and reactivity of these compounds under different environmental or physiological conditions (M. S. Yahya et al., 2014)[https://consensus.app/papers/degradation-study-agent-ciprofloxacin-electrofenton-yahya/c280f2a5a5b75bb5bf87721726df509f/?utm_source=chatgpt].

Physical Properties Analysis

The physical properties of this compound, such as solubility, dissociation behavior, and partition coefficients, are critical for its pharmacokinetic profile and efficacy as an antibiotic. Studies often focus on these aspects to optimize drug formulation and delivery (Mònica Lizondo et al., 1997)[https://consensus.app/papers/properties-enrofloxacin-lizondo/85f04e63258558e6beca0e26219e117b/?utm_source=chatgpt].

Chemical Properties Analysis

The chemical properties, including reactivity with biological macromolecules, potential for generating reactive oxygen species, and interaction with metal ions, are essential for understanding the mechanism of action and potential side effects of this compound. Investigations into these areas can reveal the compound's pharmacodynamics and its interaction within biological systems (S. Sortino et al., 1999)[https://consensus.app/papers/properties-rufloxacin-neutral-aqueous-solution-sortino/d5674fe84ca250fc877206a046d0b3f4/?utm_source=chatgpt].

Aplicaciones Científicas De Investigación

Pharmacotherapy for Addiction : Oxociprofloxacin (OXT) shows promise in restoring the oxytocinergic system's protective effects, potentially rebalancing the functions of the addicted brain (Ferrer-Pérez et al., 2021).

Enhancing Antimicrobial Effects : The combination of oxytocin and ciprofloxacin enhances antimicrobial effects and suppresses biofilm formation in wounds, which can be crucial in treating infections (Skorobogatykh et al., 2010).

Treatment for Metabolic Disorders : Intranasal oxytocin (IOXT) shows anorexigenic and weight-loss effects, suggesting its potential in treating disorders like obesity and dysglycemia (Barengolts, 2016).

Gender-Differentiated Social Interaction Effects : Oxytocin increases the reward of positive social interactions among men and decreases it among women, highlighting its role in gender-specific social behavior (Feng et al., 2015).

Neurological Applications : It influences brain activity, particularly in emotion processing tasks, suggesting its application in neurological and psychiatric research (Grace et al., 2018).

Anxiety and Social Dysfunction Treatment : Oxytocin has potential therapeutic applications for treating various anxiety disorders and social dysfunctions (Neumann & Slattery, 2016).

Antibacterial Properties : this compound is a potent antibacterial fluoroquinolone with marked activity against Leishmania donovani (Raether et al., 2004).

Oxidative Stress Induction : Ciprofloxacin, a component of this compound, induces oxidative stress in erythrocytes, which is significant in understanding its cytotoxic effects (Qin & Liu, 2013).

Potential Antipsychotic Use : Oxytocin shows promise as a novel antipsychotic with good safety profile and tolerability (Macdonald & Feifel, 2012).

Environmental Biodegradation : Microbial communities can biodegrade enrofloxacin, a component of this compound, indicating its potential role in environmental recovery through bioremediation (Harrabi et al., 2019).

Mecanismo De Acción

Target of Action

Oxociprofloxacin, like its parent compound ciprofloxacin, primarily targets bacterial enzymes known as topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound interacts with its targets by binding to the alpha subunits of DNA gyrase and topoisomerase IV . This binding inhibits the supercoiling of bacterial DNA, which is a necessary step in DNA replication . As a result, the bacterial DNA replication is halted, leading to the death of the bacterial cells .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This disruption affects the central carbon metabolism, including pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway . The downstream effects include the cessation of bacterial growth and eventual cell death .

Pharmacokinetics

This compound is a metabolite of ciprofloxacin, and its pharmacokinetic properties are closely related to those of its parent compound . Ciprofloxacin is well-absorbed orally, and its absorption rate is around 70% . It shows great diffusion with minimal binding to plasma proteins . The drug is partially metabolized in the liver, forming four metabolites, including this compound . These metabolites account for about 15% of a total oral dose . The metabolites, along with the unmetabolized drug, are excreted via the kidneys .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and replication . By preventing the supercoiling of bacterial DNA, this compound disrupts essential cellular processes, leading to the death of the bacterial cells . This makes it an effective antibiotic for treating infections caused by susceptible bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in aquatic environments, high-density and active bacterial communities create a favorable environment for antibiotic resistance genes (ARGs) development . Moreover, the presence of other contaminants, such as heavy metals, can potentially interact with this compound, affecting its efficacy and stability . Therefore, the environmental context is an important consideration in understanding and predicting the action and effectiveness of this compound.

Direcciones Futuras

Propiedades

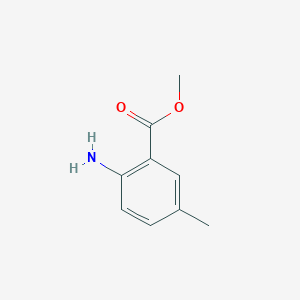

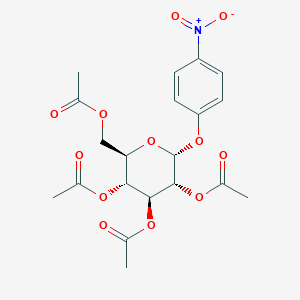

IUPAC Name |

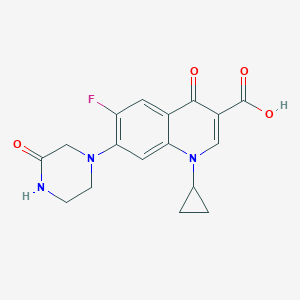

1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O4/c18-12-5-10-13(6-14(12)20-4-3-19-15(22)8-20)21(9-1-2-9)7-11(16(10)23)17(24)25/h5-7,9H,1-4,8H2,(H,19,22)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYZZOHRULFPOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNC(=O)C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145706 | |

| Record name | Oxociprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103237-52-1 | |

| Record name | Oxociprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103237521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxociprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXOCIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y901RQ8CDM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does oxociprofloxacin compare to ciprofloxacin in terms of concentration in the body?

A1: Studies show that this compound, along with other metabolites like sulfociprofloxacin and desethyleneciprofloxacin, are found in significantly lower concentrations compared to ciprofloxacin in plasma, lung, and bronchial tissues. [] This suggests that while this compound is present, its contribution to the overall therapeutic effect of ciprofloxacin might be less pronounced.

Q2: What is the primary route of elimination for ciprofloxacin and its metabolites, including this compound?

A2: Research indicates that renal excretion plays a significant role in eliminating ciprofloxacin and its metabolites. [] Approximately 60% of the administered dose is eliminated renally within 48 hours in individuals with normal renal function. [] This highlights the importance of considering renal function when administering ciprofloxacin.

Q3: Does impaired renal function significantly impact the elimination of this compound?

A3: While reduced renal function does impact the elimination of ciprofloxacin, leading to increased serum half-life, the impact on this compound is less pronounced. [] The serum concentrations of this compound and other metabolites remain relatively low, even with reduced renal function. []

Q4: How does the metabolic conversion of ciprofloxacin to this compound differ between sexes?

A4: Interestingly, a study observed that males exhibit a significantly higher this compound metabolic ratio compared to females. [] This suggests potential sex-specific differences in ciprofloxacin metabolism that warrant further investigation.

Q5: What are the potential implications of ciprofloxacin and its metabolites being found in various tissues?

A6: The detection of ciprofloxacin and its metabolites, including this compound, in tissues like kidney, liver, muscle, and skin following oral administration raises concerns about potential tissue residues. [] This finding underscores the need for further research into the long-term effects of ciprofloxacin and its metabolites in the body.

Q6: Are there analytical techniques available to study ciprofloxacin and its metabolites?

A7: High-performance liquid chromatography (HPLC) has been successfully employed to determine the concentrations of ciprofloxacin and its metabolites, including this compound, in various biological samples. [, , ] This technique enables researchers to quantify these compounds and study their pharmacokinetic profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)

![[12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B16177.png)

![(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16199.png)